molecular formula C17H19NO4S B11166037 N-[(naphthalen-2-yloxy)acetyl]-L-methionine

N-[(naphthalen-2-yloxy)acetyl]-L-methionine

Cat. No.: B11166037
M. Wt: 333.4 g/mol
InChI Key: SZWNCJIYRGUMJI-HNNXBMFYSA-N
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Description

N-[(naphthalen-2-yloxy)acetyl]-L-methionine is a compound that features a naphthalene ring attached to an acetyl group, which is further linked to the amino acid L-methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-2-yloxy)acetyl]-L-methionine typically involves the reaction of naphthalen-2-yloxyacetic acid with L-methionine. The process begins with the activation of the carboxyl group of naphthalen-2-yloxyacetic acid, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated intermediate then reacts with the amino group of L-methionine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(naphthalen-2-yloxy)acetyl]-L-methionine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methionine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted methionine derivatives.

Scientific Research Applications

N-[(naphthalen-2-yloxy)acetyl]-L-methionine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(naphthalen-2-yloxy)acetyl]-L-methionine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression. The acetyl group can modify proteins through acetylation, altering their function. The methionine moiety can participate in methylation reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(naphthalen-2-yloxy)acetyl]glycine
  • N-[(naphthalen-2-yloxy)acetyl]alanine
  • N-[(naphthalen-2-yloxy)acetyl]valine

Uniqueness

N-[(naphthalen-2-yloxy)acetyl]-L-methionine is unique due to the presence of the methionine moiety, which imparts distinct chemical and biological properties. The sulfur atom in methionine can participate in redox reactions, adding another layer of functionality compared to similar compounds.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[(2-naphthalen-2-yloxyacetyl)amino]butanoic acid

InChI

InChI=1S/C17H19NO4S/c1-23-9-8-15(17(20)21)18-16(19)11-22-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10,15H,8-9,11H2,1H3,(H,18,19)(H,20,21)/t15-/m0/s1

InChI Key

SZWNCJIYRGUMJI-HNNXBMFYSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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